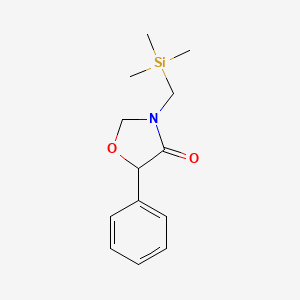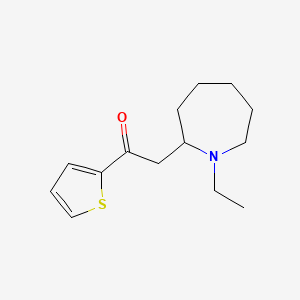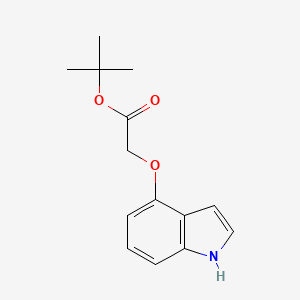
2-Chloro-9-phenyl-7H-purin-8(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-9-phenyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-phenyl-7H-purin-8(9H)-one typically involves the chlorination of 9-phenyl-7H-purin-8(9H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
2-Chloro-9-phenyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The purine ring can be oxidized or reduced under specific conditions, altering the compound’s electronic properties.
Coupling Reactions: The phenyl group can participate in coupling reactions, forming biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 9-phenyl-7H-purin-8(9H)-one derivatives with various substituents replacing the chlorine atom.
Oxidation/Reduction: Altered purine derivatives with modified electronic properties.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-9-phenyl-7H-purin-8(9H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules, affecting cellular processes and pathways.
類似化合物との比較
Similar Compounds
2-Chloro-9-phenyl-7H-purin-6-amine: Another chlorinated purine derivative with potential biological activity.
9-Phenyl-7H-purin-8(9H)-one: The non-chlorinated parent compound.
2-Chloro-6-methyl-9-phenyl-7H-purin-8(9H)-one: A methylated analog with different chemical properties.
Uniqueness
2-Chloro-9-phenyl-7H-purin-8(9H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
特性
CAS番号 |
89660-30-0 |
|---|---|
分子式 |
C11H7ClN4O |
分子量 |
246.65 g/mol |
IUPAC名 |
2-chloro-9-phenyl-7H-purin-8-one |
InChI |
InChI=1S/C11H7ClN4O/c12-10-13-6-8-9(15-10)16(11(17)14-8)7-4-2-1-3-5-7/h1-6H,(H,14,17) |
InChIキー |
OTUXAOCYXKQYJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC=C3NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B11862504.png)






![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)




![7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11862574.png)
